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Abstract

This technical guide provides a comprehensive overview of ortho-acetoxy-cocaine (2'-
acetoxycocaine), a synthetic analog of cocaine. The document details its discovery within the
broader context of cocaine analog research, its chemical synthesis, and its distinct
pharmacological properties. Quantitative data on its binding affinities for monoamine
transporters are presented, along with detailed experimental protocols for its synthesis and for
conducting radioligand binding assays. The guide also visualizes the metabolic pathway and
the mechanism of action through signaling pathway diagrams, intended for researchers,
scientists, and drug development professionals.

Introduction and Historical Context

The history of ortho-acetoxy-cocaine is intrinsically linked to the extensive research into
cocaine analogs that commenced shortly after the elucidation of cocaine's structure and its first
total synthesis by Richard Willstatter in 1898.[1][2] The primary driver for the development of
cocaine analogs was the desire to separate the potent local anesthetic properties of cocaine
from its significant toxicity and high potential for abuse.[3][4] This line of inquiry led to the
creation of procaine (Novocain) in 1905, a synthetic local anesthetic that retained the desired
therapeutic effects without the addictive properties of its parent compound.[4]
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In more recent decades, research into cocaine analogs has been motivated by the need to
understand the neurobiological basis of cocaine addiction and to develop potential therapeutic
agents. Scientists have systematically modified the cocaine molecule to investigate the
structure-activity relationships (SAR) that govern its interaction with monoamine transporters—
specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the
serotonin transporter (SERT). The inhibition of these transporters, particularly the DAT, is the
primary mechanism underlying cocaine's reinforcing and addictive effects.

Ortho-acetoxy-cocaine emerged from this systematic exploration of cocaine's SAR. While a
specific date or individual credited with its first synthesis is not prominently documented in the
available literature, its creation is a logical step in the study of how substitutions on the benzoyl
group of the cocaine molecule affect its pharmacological profile. The addition of an acetoxy
group at the ortho (2") position of the benzoyl ring was found to significantly alter the
compound's binding affinities for the monoamine transporters compared to cocaine.

Quantitative Pharmacological Data

Ortho-acetoxy-cocaine exhibits a distinct binding profile for the monoamine transporters
compared to cocaine. Notably, it displays a significantly increased affinity for the dopamine and
norepinephrine transporters. The in-vivo metabolism of ortho-acetoxy-cocaine to
salicylmethylecgonine (2'-hydroxycocaine) further enhances its potency at these transporters.

[5]16]

DAT NET SERT
([*H]WIN ([*H]Nisoxet ([*H]Paroxet
Compound . . LogP Reference
35,428) ICso  ine) ICso ine) ICso
(nM) (nM) (nM)
Cocaine 249 + 37 3100 + 500 313 +£51 2.62 [5]
0-Acetoxy-
_ ~62 ~88 ~300 2.00 [5]
cocaine
Salicylmethyl
_ ~25 ~60 ~78 2.89 [6]
ecgonine
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Table 1: Comparative in vitro binding affinities and LogP values of cocaine, ortho-acetoxy-

cocaine, and its primary metabolite, salicylmethylecgonine.

Experimental Protocols
Synthesis of Ortho-Acetoxy-Cocaine

The synthesis of ortho-acetoxy-cocaine is achieved through the esterification of ecgonine

methyl ester with acetylsalicyloyl chloride.[7]

Step 1: Preparation of Ecgonine Methyl Ester from Cocaine Hydrochloride

Cocaine hydrochloride is hydrolyzed by refluxing in 1N aqueous HCI. This process cleaves
the benzoyl ester to yield ecgonine hydrochloride and benzoic acid.

The reaction mixture is cooled, and the precipitated benzoic acid is removed by filtration.
The aqueous filtrate containing ecgonine hydrochloride is concentrated.

The resulting ecgonine hydrochloride is then esterified by dissolving it in dry methanol
saturated with dry hydrogen chloride gas and refluxing the mixture. This converts the
carboxylic acid group of ecgonine to its methyl ester, yielding ecgonine methyl ester
hydrochloride.

Step 2: Esterification of Ecgonine Methyl Ester

Ecgonine methyl ester hydrochloride is converted to the free base by treatment with a
suitable base (e.g., triethylamine) in an aprotic solvent such as benzene.

Acetylsalicyloyl chloride (prepared from acetylsalicylic acid and a chlorinating agent like
thionyl chloride) is added to the solution containing the ecgonine methyl ester free base.

The reaction mixture is stirred, allowing the acetylsalicyloyl chloride to react with the 3-beta-
hydroxyl group of the ecgonine methyl ester, forming ortho-acetoxy-cocaine.

The resulting ortho-acetoxy-cocaine can be purified using standard techniques such as
column chromatography.
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Radioligand Binding Assays for Monoamine
Transporters

The following protocols are generalized methods for determining the binding affinity of ortho-
acetoxy-cocaine for the dopamine, norepinephrine, and serotonin transporters.

3.2.1. Dopamine Transporter (DAT) Binding Assay
o Radioligand: [BH]WIN 35,428 (a high-affinity cocaine analog)

o Tissue/Cell Preparation: Membranes from cells expressing the dopamine transporter (e.g.,
COS-7 or HEK-293 cells transfected with the DAT gene) or striatal tissue from rodent brains.

e Procedure:

o Prepare cell membranes or tissue homogenates in an appropriate buffer (e.g., 50 mM Tris-
HCI, 120 mM NacCl, pH 7.4).

o In assay tubes, combine the membrane/homogenate preparation, a fixed concentration of
[BH]WIN 35,428, and varying concentrations of ortho-acetoxy-cocaine (the competitor).

o For determining non-specific binding, a separate set of tubes should contain a high
concentration of a known DAT inhibitor (e.g., unlabeled cocaine or GBR 12909).

o Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a
duration sufficient to reach equilibrium (e.g., 60-120 minutes).

o Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman
GF/B) using a cell harvester. This separates the bound radioligand from the free
radioligand.

o Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound
radioligand.

o Quantify the radioactivity retained on the filters using liquid scintillation counting.
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o Calculate the ICso value (the concentration of ortho-acetoxy-cocaine that inhibits 50% of
the specific binding of [BH]JWIN 35,428) by non-linear regression analysis of the
competition binding data.

3.2.2. Norepinephrine Transporter (NET) Binding Assay
» Radioligand: [3H]Nisoxetine

o Tissue/Cell Preparation: Membranes from cells expressing the norepinephrine transporter or
cortical tissue from rodent brains.

e Procedure: The procedure is analogous to the DAT binding assay, with the following
modifications:

o Use [*H]Nisoxetine as the radioligand.
o Use a known NET inhibitor (e.g., desipramine) to determine non-specific binding.
o The incubation buffer and conditions may be optimized for NET binding.

3.2.3. Serotonin Transporter (SERT) Binding Assay

o Radioligand: [3H]Paroxetine or [*2°I]RTI-55

» Tissue/Cell Preparation: Membranes from cells expressing the serotonin transporter or brain
regions rich in SERT (e.qg., raphe nucleus).

o Procedure: The procedure is similar to the DAT and NET binding assays, with the following
adjustments:

o Use [?H]Paroxetine or [12°]]RTI-55 as the radioligand.
o Use a known SERT inhibitor (e.g., fluoxetine or citalopram) to define non-specific binding.

o Optimize incubation buffer and conditions for SERT binding.

Visualizations
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Metabolic Pathway of Ortho-Acetoxy-Cocaine
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Figure 1: In vivo metabolic conversion of ortho-acetoxy-cocaine.

Mechanism of Action at the Synapse
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Mechanism of Action of Ortho-Acetoxy-Cocaine at the Dopaminergic Synapse
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Figure 2: Inhibition of dopamine reuptake by ortho-acetoxy-cocaine.

Conclusion

Ortho-acetoxy-cocaine is a noteworthy analog of cocaine that demonstrates significantly
enhanced binding affinity for the dopamine and norepinephrine transporters. Its role as a
prodrug to the even more potent salicylmethylecgonine makes it a valuable tool for researchers
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studying the structure-activity relationships of monoamine transporter inhibitors. The detailed
experimental protocols provided herein offer a foundation for the synthesis and
pharmacological characterization of this and related compounds. Further investigation into the
in vivo effects and pharmacokinetics of ortho-acetoxy-cocaine and its metabolites will continue
to contribute to our understanding of the neurobiology of stimulant drugs and aid in the
development of potential therapeutics for substance use disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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